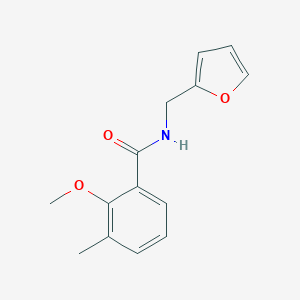
N-(furan-2-ylmethyl)-2-methoxy-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-2-methoxy-3-methylbenzamide, also known as Furametpyr, is a novel chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. Furametpyr is a synthetic compound that is structurally similar to other benzamide derivatives, and it has been found to exhibit several unique properties that make it an attractive candidate for further research.
Mécanisme D'action
The mechanism of action of N-(furan-2-ylmethyl)-2-methoxy-3-methylbenzamide involves its ability to bind to the active site of the MAO-B enzyme, thereby inhibiting its activity. This leads to an increase in the levels of neurotransmitters such as dopamine, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-2-methoxy-3-methylbenzamide has been found to have several biochemical and physiological effects, including an increase in the levels of neurotransmitters such as dopamine, as well as an increase in the activity of certain enzymes involved in the metabolism of these neurotransmitters. Additionally, N-(furan-2-ylmethyl)-2-methoxy-3-methylbenzamide has been found to exhibit antioxidant properties, which could have implications for the treatment of oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(furan-2-ylmethyl)-2-methoxy-3-methylbenzamide for use in lab experiments is its high potency as a MAO-B inhibitor. This makes it useful for studying the effects of increased neurotransmitter levels on various physiological and behavioral processes. However, one limitation of N-(furan-2-ylmethyl)-2-methoxy-3-methylbenzamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
For research on N-(furan-2-ylmethyl)-2-methoxy-3-methylbenzamide include investigating its potential as a treatment for neurological disorders, studying its effects on other neurotransmitter systems, and developing new derivatives with improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of N-(furan-2-ylmethyl)-2-methoxy-3-methylbenzamide involves the reaction of 2-methoxy-3-methylbenzoic acid with furfurylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through a series of recrystallization steps to obtain a high-purity sample of N-(furan-2-ylmethyl)-2-methoxy-3-methylbenzamide.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-2-methoxy-3-methylbenzamide has been found to exhibit several interesting properties that make it useful for various scientific research applications. One of the most promising applications of N-(furan-2-ylmethyl)-2-methoxy-3-methylbenzamide is in the field of neuroscience research, where it has been found to act as a potent inhibitor of the enzyme monoamine oxidase B (MAO-B). This enzyme is involved in the breakdown of several important neurotransmitters, including dopamine, serotonin, and norepinephrine. By inhibiting the activity of MAO-B, N-(furan-2-ylmethyl)-2-methoxy-3-methylbenzamide has the potential to increase the levels of these neurotransmitters in the brain, which could have significant implications for the treatment of neurological disorders such as Parkinson's disease and depression.
Propriétés
Formule moléculaire |
C14H15NO3 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C14H15NO3/c1-10-5-3-7-12(13(10)17-2)14(16)15-9-11-6-4-8-18-11/h3-8H,9H2,1-2H3,(H,15,16) |
Clé InChI |
DDJPBUWTPCPRJF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NCC2=CC=CO2 |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)NCC2=CC=CO2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenoxy)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243940.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B243941.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243942.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide](/img/structure/B243947.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243948.png)
![4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B243949.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B243953.png)
![4-ethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243954.png)
![3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B243955.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B243956.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B243960.png)
![2-(3,4-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B243961.png)
![3,4-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243962.png)